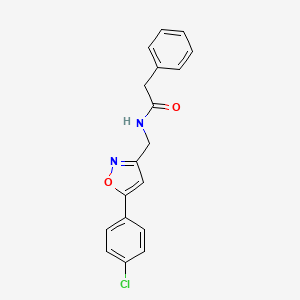

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c19-15-8-6-14(7-9-15)17-11-16(21-23-17)12-20-18(22)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHXKZFJBKMOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide can be achieved through various synthetic routes. One common method involves the cyclization of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach is the one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Additionally, metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide has numerous scientific research applications. In medicinal chemistry, it has been explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . The compound’s diverse biological activities make it a valuable candidate for drug development and therapeutic interventions.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition, receptor binding, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Chlorophenylmethyl Acetamide Derivatives ()

The compounds N-[(4-chlorophenyl)methyl]-2-phenylacetamide (6) and N-[(2-chlorophenyl)methyl]-2-phenylacetamide (7) share the phenylacetamide backbone but differ in the position of the chlorine atom on the benzyl substituent. Key comparisons include:

- Synthetic Yields : Compound 7 (2-chloro isomer) achieved a higher yield (92%) compared to 6 (4-chloro isomer, 69%), suggesting steric or electronic effects influence reaction efficiency .

- Structural Features : Both lack the isoxazole ring present in the target compound, which may reduce their conformational rigidity and alter solubility.

Isoxazole-Containing Analogs ( and )

- Compound 1 (): 2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide includes a 5-methylisoxazole group but differs in its sulfonamide linker and chloroacetamide substituent.

- C F2–C F4 () : Derivatives with 3,4-dimethylisoxazole or thiazole groups highlight the role of heterocycle electronegativity (O vs. S) in modulating electronic properties and intermolecular interactions .

Thiazole-Based Derivatives ()

The N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)isobutyramide series (A28–A35) replaces the isoxazole with a thiazole ring. Key distinctions include:

- Melting Points : These compounds exhibit high melting points (190.6–265.7°C), likely due to thiazole’s polarity and strong crystal packing .

- Biological Relevance: Thiazoles are known for antimicrobial activity, suggesting the target compound’s isoxazole may offer alternative interaction profiles.

Data Tables and Research Findings

Key Observations:

Substituent Position : Ortho-substituted chlorophenyl (as in 7 ) may enhance synthetic efficiency compared to para-substituted analogs .

Heterocycle Impact : Thiazole derivatives exhibit higher thermal stability than isoxazole analogs, likely due to sulfur’s polarizability .

Functional Groups : Sulfonamide linkers () and thiazole rings () introduce distinct hydrogen-bonding and electronic profiles compared to the target’s phenylacetamide-isoxazole system.

Implications for Further Research

- Synthetic Optimization : The high yield of 7 suggests exploring ortho-substituted analogs of the target compound for improved efficiency.

- Biological Activity: While notes antibacterial evaluation of thiazole derivatives, the target’s isoxazole group warrants testing for similar or divergent activity.

- Physicochemical Properties : Comparative studies on solubility, stability, and crystallinity between isoxazole- and thiazole-containing acetamides are needed.

This analysis underscores the importance of substituent positioning and heterocycle selection in tailoring acetamide derivatives for specific applications. Future work should prioritize experimental characterization of the target compound to validate these inferences.

Biological Activity

Chemical Structure and Properties

The molecular structure of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide includes:

- An isoxazole ring containing a 4-chlorophenyl substituent.

- A phenylacetamide moiety , which enhances its chemical reactivity.

The general formula for this compound is , and its unique combination of functional groups suggests a diverse range of biological interactions.

Antimicrobial Properties

Isoxazole derivatives are known for their antimicrobial properties. While direct studies on this compound are scarce, research on similar compounds indicates potential efficacy against various pathogens. For instance, certain isoxazole derivatives have demonstrated inhibitory activity against bacterial enzymes, suggesting that this compound might also exhibit similar antimicrobial effects.

Anticancer Activity

Research on benzamide derivatives, which share structural similarities with this compound, reveals promising anticancer properties. Compounds with similar frameworks have shown moderate to high potency in inhibiting cancer cell proliferation . The chlorinated isoxazole structure may enhance selectivity towards cancer cells compared to non-cancerous cells.

The specific mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that the compound may interact with biological targets such as enzymes involved in DNA replication or cellular signaling pathways, similar to other isoxazole derivatives .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds can provide insights into its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-N-(5-isoxazolyl)benzamide | Isoxazole and benzamide moieties | Antimicrobial, Anticancer |

| N-(4-Chlorophenyl)acetamide | Simple acetamide structure | Anticonvulsant |

| 5-Methylisoxazole derivatives | Variations in alkyl substitution | Antiviral, Antimicrobial |

This table highlights that while several compounds exhibit notable biological activities, the unique combination of structural features in this compound may confer distinct properties that warrant further investigation.

Synthesis and Derivatization

The synthesis of this compound typically involves cycloaddition reactions, particularly (3 + 2) cycloadditions that can be catalyzed by copper or ruthenium compounds. Modern synthetic techniques such as microwave-assisted synthesis enhance yield and purity while minimizing environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide, and how can reaction progress be monitored?

- Methodological Answer :

- Route 1 : Start with 2-chloro-N-phenylacetamide derivatives. React with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux (5–7 h). Monitor reaction progress via TLC using hexane:ethyl acetate (9:1) .

- Route 2 : Use chloroacetyl chloride and triethylamine as a base under reflux (4 h). Solid products are filtered, dried, and recrystallized (e.g., pet-ether or ethanol) .

- Purification : For liquid products, extract with ethyl acetate (3×20 mL), dry over Na₂SO₄, and concentrate under reduced pressure. For solids, recrystallize with ethanol .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H NMR (300 MHz, DMSO-d₆) and C NMR (75 MHz, DMSO-d₆) to confirm substituent positions and stereochemistry. Key signals include isoxazole protons (~7.2–7.8 ppm) and acetamide carbonyl carbons (~169–179 ppm) .

- HPLC : Optimize mobile phases (e.g., acetonitrile:water gradients) to assess purity (>95%) .

- HRMS : Validate molecular weight (e.g., C₁₉H₁₈ClN₃O₂) with high-resolution mass spectrometry .

Q. How can researchers troubleshoot low yields during the coupling of isoxazole and phenylacetamide moieties?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.

- Catalyst Screening : Use bases like triethylamine or NaH to stabilize intermediates .

- Temperature Control : Reflux conditions (80–100°C) are critical for cyclization; lower temperatures may lead to incomplete reactions .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the isoxazole and phenylacetamide subunits to enhance biological activity?

- Methodological Answer :

- Isoxazole Modifications : Substituents at the 5-position (e.g., 4-chlorophenyl) improve metabolic stability. Replace with tert-butyl or cyclohexyl groups to study steric effects on receptor binding .

- Acetamide Tail : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to enhance lipophilicity and target affinity. Validate via competitive radioligand assays .

- Bioisosteric Replacement : Replace isoxazole with 1,3,4-oxadiazole to compare pharmacokinetic profiles .

Q. How can researchers design in vitro assays to evaluate the compound’s interaction with neurological or antimicrobial targets?

- Methodological Answer :

- Neurological Targets : Use synaptosomal membrane binding assays with radiolabeled cannabinoid probes (e.g., [³H]CP-55,940) to assess competitive inhibition .

- Antimicrobial Assays : Perform MIC (minimum inhibitory concentration) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution methods .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. What strategies mitigate off-target effects when studying this compound’s selectivity for cannabinoid receptors?

- Methodological Answer :

- Receptor Panels : Screen against related receptors (e.g., CB1 vs. CB2) using transfected HEK293 cells and calcium flux assays .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify key binding residues (e.g., Lys192 in CB1) .

- Metabolite Profiling : Use LC-MS to detect oxidative metabolites that may cross-react with off-target enzymes .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 h. Monitor via HPLC .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C). Recrystallize from ethanol to remove degraded byproducts .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.